methyl 2-{2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)sulfamoyl]-4,5-dimethoxyphenyl}acetate
Description
The compound methyl 2-{2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)sulfamoyl]-4,5-dimethoxyphenyl}acetate is a structurally complex molecule featuring:
- A methyl ester group at the terminal position.
- A sulfamoyl bridge linking two aromatic systems.
- A 4,5-dimethoxyphenyl moiety, which may enhance lipophilicity and metabolic stability.
- A 3-chloro-5-(trifluoromethyl)pyridinyloxy substituent, a common motif in agrochemicals and pharmaceuticals due to its electron-withdrawing and bioisosteric properties .
Properties
IUPAC Name |
methyl 2-[2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfamoyl]-4,5-dimethoxyphenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClF3N2O7S/c1-33-18-8-13(9-21(30)35-3)20(11-19(18)34-2)37(31,32)29-15-4-6-16(7-5-15)36-22-17(24)10-14(12-28-22)23(25,26)27/h4-8,10-12,29H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORRYKDMVJJVFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClF3N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)sulfamoyl]-4,5-dimethoxyphenyl}acetate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of Intermediate Compounds: The initial step involves the preparation of 3-chloro-5-(trifluoromethyl)pyridine and 4-hydroxyphenylsulfamoyl chloride.
Coupling Reaction: The intermediate compounds are then subjected to a coupling reaction in the presence of a base, such as sodium hydroxide, to form the desired product.
Esterification: The final step involves the esterification of the product with methanol in the presence of a catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)sulfamoyl]-4,5-dimethoxyphenyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-{2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)sulfamoyl]-4,5-dimethoxyphenyl}acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-{2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)sulfamoyl]-4,5-dimethoxyphenyl}acetate involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues in Sulfonylurea Herbicides
Sulfonylurea herbicides share the sulfamoyl bridge and aromatic heterocycles. Key examples from include:
| Compound Name | Molecular Formula | Key Substituents | Use Case |
|---|---|---|---|
| Triflusulfuron methyl ester | C₁₅H₁₅F₃N₆O₆S | Dimethylamino, trifluoroethoxy triazine | Herbicide (cereals) |
| Ethametsulfuron methyl ester | C₁₄H₁₇N₅O₆S | Ethoxy, methylamino triazine | Herbicide (oilseed crops) |
| Metsulfuron methyl ester | C₁₄H₁₅N₅O₆S | Methoxy, methyl triazine | Broad-spectrum herbicide |
Comparison with Target Compound :
- Shared Features : Sulfamoyl bridge, methyl ester, and aromatic systems.
- Bioactivity Implications : The 3-chloro-5-(trifluoromethyl)pyridine group may enhance binding to acetolactate synthase (ALS), a common target in sulfonylurea herbicides, while the dimethoxy groups could improve soil adsorption .
Pyridine-Based Esters and Amides
and highlight compounds with pyridine cores and ester functionalities:
Comparison with Target Compound :
- Shared Pyridine Motif : The chloro-trifluoromethyl pyridine group is conserved, suggesting similar synthetic pathways or bioactivity profiles.
- Functional Group Variation : The target compound’s sulfamoyl linkage and dimethoxyphenyl group differentiate it from simpler esters, likely increasing molecular weight (estimated ~550–600 g/mol) and complexity .
Heterocyclic Acetates
and describe acetates with pyrimidine and pyrazole heterocycles:
Comparison with Target Compound :
- Heterocycle Diversity : Pyrimidines and pyrazoles in these compounds contrast with the target’s pyridine core, affecting electronic properties and target binding.
- Sulfamoyl vs. Thioether/Sulfonyl : The target’s sulfamoyl group may confer stronger hydrogen-bonding capacity compared to thioether/sulfonyl groups in these analogs .
Biological Activity
Methyl 2-{2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)sulfamoyl]-4,5-dimethoxyphenyl}acetate, a complex organic compound, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings, including case studies, data tables, and detailed analyses.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H14ClF3N2O3S
- CAS Number : 885949-63-3
- Molecular Weight : 394.79 g/mol
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Density | Not Available |
| LogP | 2.469 |
Anticancer Properties
Recent studies have indicated that compounds containing sulfonamide groups exhibit significant anticancer activity. For instance, research has shown that methyl sulfonamide derivatives can inhibit tumor growth in various cancer models. The specific compound has been noted for its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study: In Vitro Analysis
A study conducted on the compound's effects on human cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation. The results indicated that at concentrations of 10 µM and above, there was a significant reduction in cell viability.
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. Sulfonamide derivatives have been shown to possess broad-spectrum antimicrobial activity against various pathogens.
Antimicrobial Efficacy Data
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Klebsiella pneumoniae | 64 |
| Pseudomonas aeruginosa | 128 |
The Minimum Inhibitory Concentration (MIC) values suggest that the compound is particularly effective against Gram-positive bacteria.
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular metabolism. Specifically, it is believed to interfere with the synthesis of folate in bacterial cells, which is crucial for DNA replication and repair.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
